マレ酸ベルナクリン

概要

説明

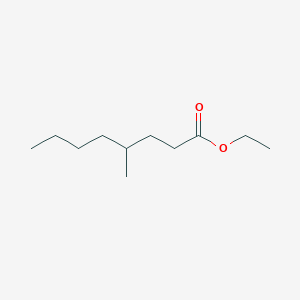

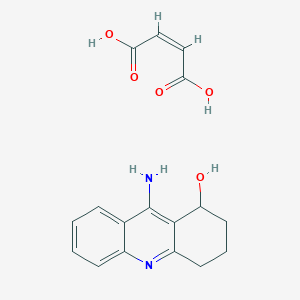

マレ酸ベルナクリンは、1,2,3,4-テトラヒドロ-9-アミノアクリジン-1-オールマレアートとして知られる化学化合物です。それは強力なコリンエステラーゼ阻害剤として作用し、コリン作動性機能を強化します。 この化合物は、学習および記憶機能を改善する能力のために、主にアルツハイマー病の治療薬として開発されました .

科学的研究の応用

Velnacrine maleate has several scientific research applications:

Chemistry: It is used as a model compound for studying cholinesterase inhibition and related biochemical pathways.

Biology: Research involving velnacrine maleate focuses on its effects on cholinergic systems and its potential neuroprotective properties.

Industry: While not widely used in industrial applications, its role in pharmaceutical research is significant.

作用機序

マレ酸ベルナクリンは、シナプス間隙でアセチルコリンを分解する酵素であるコリンエステラーゼを阻害することによって効果を発揮します。 この酵素を阻害することにより、マレ酸ベルナクリンはアセチルコリンのレベルを上昇させ、コリン作動性伝達を強化します。 このメカニズムは、コリン作動性欠損が特徴であるアルツハイマー病に特に有益です .

生化学分析

Biochemical Properties

Velnacrine maleate interacts with enzymes such as acetylcholinesterase (AChE), acting as a potent inhibitor . By inhibiting AChE, it enhances cholinergic functions, which can improve learning and memory functions .

Cellular Effects

Velnacrine maleate has been shown to increase the number of adherent leukocytes in post-capillary venules of Wistar rats’ mesentery muscle . This suggests that it may play a role in modulating inflammatory responses at the cellular level .

Molecular Mechanism

The molecular mechanism of action of Velnacrine maleate is primarily through its inhibition of AChE . This inhibition enhances cholinergic functions, which can improve learning and memory functions and reverse learning deficits .

Temporal Effects in Laboratory Settings

In pharmacokinetic studies in humans, plasma peak levels of Velnacrine maleate were reached within one hour after oral administration, and the drug was rapidly eliminated with a half-life of about two to three hours . Steady-state plasma levels were reached after approximately three days of repeated dose treatment .

Dosage Effects in Animal Models

In animal models, doses of 1, 2, 4, and 6 mg/kg of Velnacrine maleate were administered . The dose associated with the greatest improvement in session performance was administered three more times to the same individual . Four of the six monkeys showed improved performance during the repeated best dose phase .

Metabolic Pathways

Velnacrine maleate is extensively metabolized, with only approximately 10% of the dose appearing in the urine as unchanged drug in humans . One of the main metabolic routes is via hydroxylation of the tetrahydroaminoacridine ring .

Transport and Distribution

Following oral administration of Velnacrine maleate, drug-related material was well absorbed in rats, dogs, and humans, with the majority of the dose recovered in the urine . Fecal elimination of radioactivity accounted for the remainder of the dose .

準備方法

合成経路と反応条件

マレ酸ベルナクリンの合成には、アクリジン構造の形成、続いてアミノ基とヒドロキシル基の導入が含まれます。具体的な合成経路と反応条件は文献では容易に入手できませんが、一般的には多段階有機合成技術が含まれます。

工業生産方法

マレ酸ベルナクリンの工業生産方法は、公開されている情報源では十分に文書化されていません。 大規模合成は、収率と純度を最適化して、ラボでの合成と同様の原理に従う可能性があります。

化学反応の分析

反応の種類

マレ酸ベルナクリンは、以下を含むいくつかの種類の化学反応を起こします。

還元: 還元反応は、アクリジン構造を変更できます。

置換: 特にアミノ基とヒドロキシル基を含む、さまざまな置換反応が発生する可能性があります。

一般的な試薬と条件

これらの反応の一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。

主な製品

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキノン誘導体を生成する可能性があり、置換反応はアクリジン環にさまざまな官能基を導入する可能性があります。

科学研究の用途

マレ酸ベルナクリンは、いくつかの科学研究の用途があります。

化学: コリンエステラーゼ阻害とその関連する生化学的経路を研究するためのモデル化合物として使用されます。

生物学: マレ酸ベルナクリンを含む研究は、コリン作動性システムへの影響と潜在的な神経保護特性に焦点を当てています。

医学: 主な用途は、認知機能を改善する効果が示されているアルツハイマー病の治療です.

産業: 工業用途では広く使用されていませんが、医薬品研究における役割は重要です。

類似化合物との比較

類似化合物

タクリジン: アルツハイマー病の治療に使用される別のコリンエステラーゼ阻害剤。

ドネペジル: 同様の作用機序を持つ、より一般的に使用されるコリンエステラーゼ阻害剤。

リバスチグミン: アルツハイマー病とパーキンソン病の治療に用いられる、別のコリンエステラーゼ阻害剤。

独自性

マレ酸ベルナクリンは、アクリジン構造と、迅速な吸収と排泄などの薬物動態特性が独自です。 他のコリンエステラーゼ阻害剤に似ていますが、その独特の化学構造は、異なる薬理学的プロファイルと副作用プロファイルを提供する可能性があります .

特性

IUPAC Name |

9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEKVKZFYBQFGT-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045158 | |

| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118909-22-1, 112964-99-5, 121445-25-8, 121445-27-0 | |

| Record name | Velnacrine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118909-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-, maleate, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112964995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118909221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELNACRINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY1JW04JCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE MALEATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR9885GALS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE MALEATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4401EF6U24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)